
2-Thiazolamine, 4-(1-naphthalenyl)-
Overview
Description
2-Thiazolamine, 4-(1-naphthalenyl)- (CAS 56503-96-9), also known as 2-amino-4-(1-naphthyl)thiazole, is a thiazole derivative characterized by a naphthalene substituent at the 4-position of the thiazole ring. Its molecular formula is C₁₃H₁₀N₂S (molecular weight: 226.3 g/mol).
Mechanism of Action
Target of Action
2-Amino-4-(1-Naphthyl)Thiazole, also known as 2-Thiazolamine, 4-(1-naphthalenyl)-, 4-Naphthalen-1-yl-thiazol-2-ylamine, or 4-(naphthalen-1-yl)thiazol-2-amine, is a compound that has shown potential in the field of medicinal chemistry and drug discovery . It has been found to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate .
Mode of Action
It is believed that the compound interacts with its targets in a way that inhibits the proliferation of cancer cells . This interaction could potentially lead to a decrease in drug resistance and reduce unpleasant side effects .
Biochemical Pathways
It is suggested that the compound may interfere with the pathways responsible for cell proliferation and survival, thereby exerting its anticancer effects .
Result of Action
The result of the action of 2-Amino-4-(1-Naphthyl)Thiazole is the inhibition of the growth of various types of cancer cells . This is achieved through the compound’s interaction with its targets, leading to the disruption of cell proliferation and survival pathways .
Biological Activity
2-Thiazolamine, 4-(1-naphthalenyl)- (CAS No. 56503-96-9) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in cancer research and antimicrobial applications. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings and data.
2-Thiazolamine, 4-(1-naphthalenyl)- is characterized by its thiazole ring and naphthalene substituent, which contribute to its unique chemical reactivity. The compound's structure can be represented as follows:
The biological activity of 2-thiazolamine derivatives is often attributed to their ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Studies suggest that these compounds can inhibit tumor growth by inducing apoptosis in cancer cells and modulating immune responses.
Anticancer Activity
Research indicates that 2-thiazolamine, 4-(1-naphthalenyl)- exhibits significant anticancer properties. It has been shown to:
- Inhibit cell proliferation : Studies demonstrate that this compound can significantly reduce the growth of various cancer cell lines, including breast and lung cancer cells.
- Induce apoptosis : Mechanistic studies reveal that it activates apoptotic pathways, leading to programmed cell death in malignant cells.
Table 1: Summary of Anticancer Activity
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 12.5 | Induction of apoptosis |
A549 (Lung) | 15.3 | Cell cycle arrest |
HeLa (Cervical) | 10.8 | Inhibition of proliferation |
Antimicrobial Activity
In addition to its anticancer effects, 2-thiazolamine, 4-(1-naphthalenyl)- has demonstrated antimicrobial properties against various pathogens:
- Bacterial Inhibition : The compound exhibits inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Fungal Activity : Preliminary studies indicate potential antifungal activity against Candida species.
Table 2: Antimicrobial Activity Profile
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
Case Studies
A series of case studies have been conducted to evaluate the efficacy and safety profile of 2-thiazolamine, 4-(1-naphthalenyl)- in preclinical models:
-
Study on Breast Cancer Models :
- Researchers administered varying doses of the compound to MCF-7 xenograft models.
- Results indicated a significant reduction in tumor volume compared to controls, with minimal toxicity observed.
-
Antimicrobial Efficacy Study :
- In vitro assays were performed using clinical isolates of Staphylococcus aureus.
- The study concluded that the compound effectively inhibited bacterial growth at concentrations lower than those required for conventional antibiotics.
Scientific Research Applications
Anticancer Properties
Research indicates that 2-thiazolamine derivatives exhibit promising anticancer activity. The compound has shown potential in inhibiting the proliferation of cancer cells by interfering with biochemical pathways responsible for cell survival and growth. Studies have demonstrated its inhibitory effects on various human cancer cell lines, including breast, lung, colon, and prostate cancers . The mechanism of action involves the disruption of critical signaling pathways that promote cancer cell survival.
Neuroprotective Effects
The compound has been identified as a candidate for treating neurodegenerative diseases such as Alzheimer's disease (AD). It acts as an acetylcholinesterase inhibitor and has shown efficacy in protecting nerve cells from apoptosis due to oxidative stress. This dual action makes it a potential therapeutic agent for early-stage AD and other neurodegenerative disorders . The ability to inhibit PARP-1 further enhances its profile as a neuroprotective agent .
Anti-inflammatory and Immunosuppressive Activities
2-Thiazolamine, 4-(1-naphthalenyl)- has demonstrated anti-inflammatory properties and potential as an immunosuppressant. It can inhibit myeloid differentiation primary response protein (MyD88), which plays a crucial role in immune signaling pathways. This characteristic positions the compound as a candidate for treating autoimmune diseases and managing transplant rejection .
Efficacy Against Cancer
A study focused on the anticancer efficacy of 2-thiazolamine derivatives highlighted their selective nanomolar inhibitory activity against multiple cancer types. The findings suggest that these compounds could serve as lead molecules for developing targeted cancer therapies .
Neurodegenerative Disease Treatment
In preclinical models, 2-thiazolamine derivatives were evaluated for their neuroprotective effects against oxidative stress-induced apoptosis in neuronal cells. The results indicated significant protection against cell death, suggesting their potential use in treating conditions like Alzheimer's disease .
Corrosion Inhibition
Interestingly, another application of 2-thiazolamine, 4-(1-naphthalenyl)- is in materials science as a corrosion inhibitor for copper in acidic environments. The compound forms a protective layer on metal surfaces, reducing corrosion rates significantly.
Summary of Applications
Application Area | Specific Uses | Mechanism of Action |
---|---|---|
Anticancer | Inhibition of various cancer cell lines | Disruption of cell survival pathways |
Neuroprotection | Treatment for Alzheimer's disease | Acetylcholinesterase inhibition; PARP-1 inhibition |
Anti-inflammatory | Management of autoimmune diseases | Inhibition of MyD88 signaling |
Corrosion Inhibition | Protective coatings for metals | Formation of protective layers on metal surfaces |
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 2-Thiazolamine, 4-(1-naphthalenyl)-, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of thiazole derivatives often involves cyclization reactions or cross-coupling strategies. For example, substituent optimization can be guided by halogenation or nitration of the naphthalene ring, as demonstrated in analogous compounds where reaction conditions (e.g., solvent, catalyst) significantly influence yield . Factorial design experiments (e.g., varying temperature, molar ratios) are critical for optimizing parameters like regioselectivity and purity .
Q. Which spectroscopic techniques are most effective for characterizing 2-Thiazolamine, 4-(1-naphthalenyl)-, and how should data interpretation be approached?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the thiazole core and naphthalene substitution pattern. Infrared (IR) spectroscopy helps identify functional groups like amine (-NH₂) and aromatic C-H stretches. Elemental analysis validates empirical formulas, while discrepancies between calculated and observed values (e.g., ±0.3%) indicate impurities . For gas chromatography (GC) or mass spectrometry (MS), parameters such as column type (e.g., polar stationary phase) and ionization methods (e.g., electron impact) must align with the compound’s volatility and stability .
Q. How can researchers design thiazole derivatives for preliminary biological activity screening?
- Methodological Answer : Structural modifications should target pharmacophores while maintaining solubility. For instance, introducing electron-withdrawing groups (e.g., -NO₂) on the naphthalene ring may enhance binding to biological targets, as seen in studies of analogous anticancer thiazoles . In vitro assays (e.g., cytotoxicity against cancer cell lines) require controlled variables like incubation time and solvent (e.g., DMSO concentration <0.1% to avoid cytotoxicity artifacts) .
Advanced Research Questions
Q. What computational strategies can predict the reactivity and stability of 2-Thiazolamine, 4-(1-naphthalenyl)- derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations can model electronic properties (e.g., HOMO-LUMO gaps) to predict regioselectivity in electrophilic substitution reactions. Molecular docking simulations (e.g., AutoDock Vina) assess binding affinities to target proteins, with force field parameters calibrated for heterocyclic systems . Software like COMSOL Multiphysics enables reaction pathway optimization by simulating heat transfer and kinetic profiles in silico .
Q. How should researchers address contradictory data in structure-activity relationship (SAR) studies of thiazole derivatives?
- Methodological Answer : Contradictions often arise from assay variability or substituent effects. Meta-analysis of SAR data using tools like partial least squares regression (PLS-R) can identify statistically significant trends. For example, steric hindrance from bulky naphthalene substituents might reduce activity in certain assays but enhance it in others . Cross-validation with orthogonal assays (e.g., enzymatic vs. cell-based) is critical .
Q. What experimental designs are optimal for studying substituent effects on the thiazole ring’s electronic properties?
- Methodological Answer : A mixed-level factorial design can systematically vary substituent position (para/meta), electronic nature (electron-donating/-withdrawing), and steric bulk. Spectroelectrochemical methods (e.g., cyclic voltammetry) quantify redox potentials, while Hammett constants (σ) correlate substituent effects with reaction rates . For example, nitro groups (σ = 0.78) may stabilize intermediates in nucleophilic substitution reactions .
Q. How can AI-driven tools enhance the synthesis and analysis of 2-Thiazolamine derivatives?
- Methodological Answer : Machine learning models (e.g., random forests) trained on reaction databases (e.g., Reaxys) can predict feasible synthetic routes and side products. Automated platforms like ChemOS integrate robotic synthesis with real-time MS/NMR data for iterative optimization . For data security, blockchain-based systems ensure traceability and integrity of experimental records .
Q. Data Contradiction and Validation Strategies
Comparison with Similar Compounds
Structural Comparison with Analogous Thiazolamines
Thiazolamines are a class of heterocyclic compounds with diverse substituents influencing their physicochemical and biological properties. Below is a comparative analysis of 4-(1-naphthalenyl)-2-thiazolamine with structurally similar derivatives:
Table 1: Structural and Substituent Comparisons
Compound Name | Substituent at 4-position | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
---|---|---|---|---|
4-(1-Naphthalenyl)-2-thiazolamine | 1-Naphthalenyl | C₁₃H₁₀N₂S | 226.3 | Bulky aromatic group, high lipophilicity |
4-(4-Fluorophenyl)-2-thiazolamine | 4-Fluorophenyl | C₉H₇FN₂S | 194.2 | Electron-withdrawing fluorine atom |
4-(2-Methylpropyl)-2-thiazolamine | 2-Methylpropyl (isobutyl) | C₇H₁₂N₂S | 156.3 | Alkyl chain, increased flexibility |
4-(4-Methoxyphenyl)-2-thiazolamine | 4-Methoxyphenyl | C₁₀H₁₀N₂OS | 206.3 | Electron-donating methoxy group |
Key Observations :
- Aromatic vs. Aliphatic Substituents : The naphthalenyl group (bulky, planar) contrasts with aliphatic substituents like 2-methylpropyl, which enhance solubility but reduce aromatic interactions .
- Electronic Effects : Fluorophenyl (electron-withdrawing) and methoxyphenyl (electron-donating) groups modulate the thiazole ring's electronic density, impacting reactivity and binding affinity .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Compound Name | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | pKa |
---|---|---|---|---|
4-(1-Naphthalenyl)-2-thiazolamine | Not reported | Not reported | Not reported | ~5.3* |
4-(2-Methylpropyl)-2-thiazolamine | 160–162 | 111–112 (1.5 Torr) | 1.111 | 5.31 |
4-(4-Methoxyphenyl)-2-thiazolamine | Not reported | Not reported | Not reported | ~5.0* |
Notes:
- The naphthalenyl derivative’s higher molecular weight and aromaticity suggest lower aqueous solubility compared to alkyl-substituted analogs .
- The pKa values (~5.3) indicate moderate basicity, similar to other thiazolamines, which may influence protonation states under physiological conditions .
Key Findings :
Properties
IUPAC Name |
4-naphthalen-1-yl-1,3-thiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2S/c14-13-15-12(8-16-13)11-7-3-5-9-4-1-2-6-10(9)11/h1-8H,(H2,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQUWOCIFFHZTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CSC(=N3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10205049 | |
Record name | 2-Thiazolamine, 4-(1-naphthalenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10205049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56503-96-9 | |
Record name | 4-(1-Naphthalenyl)-2-thiazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56503-96-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Naphthalen-1-yl)-2-aminothiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056503969 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Thiazolamine, 4-(1-naphthalenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10205049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-4-(1-naphthyl)thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-(NAPHTHALEN-1-YL)-2-AMINOTHIAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KEO6ZF10B | |
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